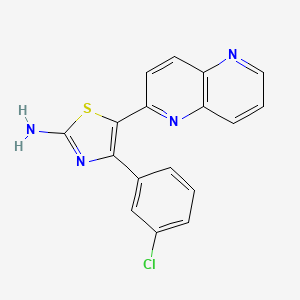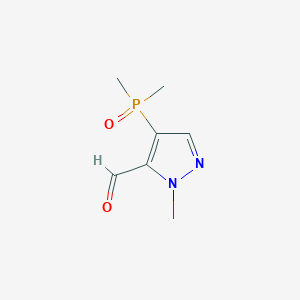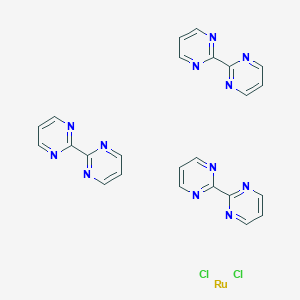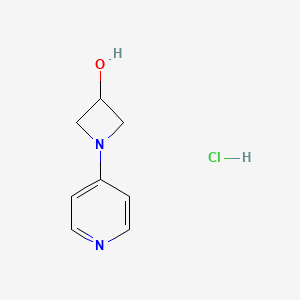![molecular formula C7H6FNO B13515215 5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
5-fluoro-2H,3H-furo[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2H,3H-furo[2,3-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring The presence of a fluorine atom at the 5-position of the furan ring adds unique chemical properties to this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2H,3H-furo[2,3-c]pyridine can be achieved through several synthetic routes. One common method involves the Rh-catalyzed tandem reaction, which constructs the furo[2,3-c]pyridine core by cyclization reactions . This method typically requires specific reaction conditions, including the use of rhodium catalysts and suitable ligands to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Rh-catalyzed tandem reaction or other efficient synthetic routes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-2H,3H-furo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 5-position.
Aplicaciones Científicas De Investigación
5-fluoro-2H,3H-furo[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-fluoro-2H,3H-furo[2,3-c]pyridine involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound have been shown to target key cellular signaling pathways, such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions can disrupt cellular processes, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
5-fluoro-2H,3H-furo[2,3-b]pyridine: Another fluorinated furo[2,3-b]pyridine compound with similar structural features.
Furo[3,2-c]pyridine-based compounds: These compounds share the furo[2,3-c]pyridine core but differ in the substitution pattern and functional groups.
Uniqueness
5-fluoro-2H,3H-furo[2,3-c]pyridine is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for developing new pharmaceuticals and materials with tailored properties.
Propiedades
Fórmula molecular |
C7H6FNO |
|---|---|
Peso molecular |
139.13 g/mol |
Nombre IUPAC |
5-fluoro-2,3-dihydrofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H6FNO/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2 |
Clave InChI |
CXMXUSRDTPQPHT-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CN=C(C=C21)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


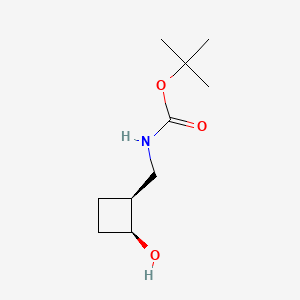
![rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans](/img/structure/B13515138.png)
![rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13515142.png)
![1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)

![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)

![Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate](/img/structure/B13515178.png)
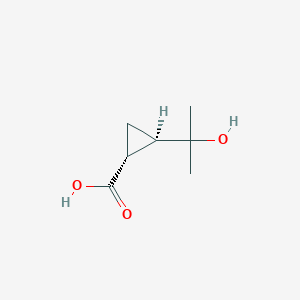
![5-Azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B13515186.png)
